methyl 4-chloro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 4-chloro-1-benzothiophene-3-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1-benzothiophene-3-carboxylate typically involves the chlorination of benzothiophene derivatives followed by esterification. One common method includes the reaction of 4-chlorobenzothiophene with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-aminobenzothiophene derivatives.
Oxidation: Formation of benzothiophene sulfoxides or sulfones.
Reduction: Formation of benzothiophene-3-methanol.
Scientific Research Applications
Methyl 4-chloro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-benzothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The benzothiophene ring structure allows for interactions with various biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-1-benzothiophene-3-carboxylate
- Methyl 4-fluoro-1-benzothiophene-3-carboxylate
- Methyl 4-iodo-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 4-chloro-1-benzothiophene-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
1823506-46-2 |
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Molecular Formula |
C10H7ClO2S |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
methyl 4-chloro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C10H7ClO2S/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3 |
InChI Key |
KEIDFCSCTYQKAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC2=C1C(=CC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
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